[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Description
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate protecting group, an amino-ethyl side chain, and an isopropyl substituent. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive molecules. Its structure enables selective deprotection of the tert-butyl carbamate group under acidic conditions, facilitating further functionalization. The compound is cataloged under Ref: 10-F083171 by CymitQuimica, highlighting its relevance in research settings .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O2/c1-13(2)19(15(20)21-16(3,4)5)12-14-8-6-7-10-18(14)11-9-17/h13-14H,6-12,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULGSRVJRAWODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1CCN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a synthetic organic compound with potential pharmacological applications. Its unique structure, which includes a piperidine ring and a carbamic acid moiety, suggests various biological interactions that merit investigation.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 1353943-40-4
Key Characteristics :
- Boiling Point : Approximately 387.4 °C (predicted)
- Density : 0.988 g/cm³ (predicted)
- pKa : 10.21 (predicted)
The biological activity of this compound is hypothesized to be mediated through its interactions with various biological targets, particularly in the central nervous system (CNS). The aminoethyl group may facilitate binding to neurotransmitter receptors or transporters, potentially influencing neuroactive properties.
Pharmacological Studies
- Neuroactivity : Preliminary studies suggest that compounds with similar piperidine structures exhibit neuroactive properties, which may extend to this compound.
- Anticancer Potential : Research indicates that derivatives of piperidine can exhibit cytotoxic effects in cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in reducing tumor volume in animal models .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the potential biological activities of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring, amino group | Potential neuroactive properties |
| 1-Benzylpiperidine | Piperidine ring | Analgesic effects |
| Phenyl Carbamate | Carbamate structure | Pesticidal activity |
| L-serine Derivatives | Amino acid structure | Neurotransmitter precursor |
This table illustrates the diverse biological activities associated with similar compounds, highlighting the potential for this compound to influence various biological pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives:
- Cytotoxicity Studies : A study demonstrated that piperidine-based compounds could induce apoptosis in hypopharyngeal tumor cells, suggesting their utility as anticancer agents .
- Neurotransmitter Interaction : Research on related compounds indicated their ability to modulate neurotransmitter systems, particularly through cholinesterase inhibition, which is relevant for Alzheimer's disease treatment strategies .
- ATPase Activity Modulation : Similar compounds have been shown to interact with P-glycoprotein (P-gp), a crucial efflux transporter involved in drug resistance. The modulation of ATPase activity by these compounds indicates a potential mechanism for overcoming multidrug resistance in cancer therapy .
Scientific Research Applications
Pharmacological Applications
The structural characteristics of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester suggest several pharmacological applications:
Neuroactive Properties
Due to the presence of the piperidine ring and amino group, this compound may exhibit neuroactive properties, making it a candidate for research into neuropharmacological agents. Studies have indicated that similar compounds can influence neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders.
Drug Development
The compound's ability to interact with biological targets positions it as a potential lead compound in drug development. Computational methods such as PASS (Prediction of Activity Spectra for Substances) can predict its biological activity based on structural similarities with known bioactive compounds. This predictive capability allows researchers to explore its efficacy as an analgesic or anxiolytic agent.
Synthesis of Derivatives
The versatile functional groups present in this compound allow for the synthesis of various derivatives, which can be tailored for specific biological activities. This flexibility is essential in medicinal chemistry for optimizing drug candidates.
Case Studies
Several studies have explored the applications of structurally related compounds that provide insights into the potential uses of this compound:
Case Study 1: Neurotransmitter Modulation
Research has demonstrated that compounds with similar piperidine structures can modulate neurotransmitter release. For instance, derivatives have been shown to enhance dopamine activity, suggesting that this compound could influence dopaminergic pathways, which are crucial in treating conditions like Parkinson's disease and schizophrenia.
Case Study 2: Analgesic Effects
A study on benzyl derivatives of carbamate compounds revealed significant analgesic effects in animal models. Given the structural similarities, it is plausible that this compound might exhibit comparable analgesic properties, warranting further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The tert-butyl carbamate group is a common motif in protective strategies for amines. Below is a comparative analysis with analogous compounds:
Physicochemical Properties
- Boiling Points: The target compound’s boiling point is unreported, but the amino-propionyl derivative (CAS 1401668-72-1) has a predicted boiling point of 412.7°C, suggesting higher thermal stability compared to linear analogues .
Reactivity and Stability
- Deprotection Efficiency : The tert-butyl carbamate in the target compound is labile under strong acids (e.g., TFA), similar to other Boc-protected amines .
Preparation Methods
Core Reaction Sequence
The synthesis begins with piperidine-2-carboxylic acid as the foundational scaffold. Key steps include:
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Esterification : Conversion of the carboxylic acid to a methyl ester using thionyl chloride in methanol.
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Fmoc Protection : Introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group via reaction with Fmoc-Cl and lithium hexamethyldisilazide (LiHMDS).
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Diazo Ketone Formation : Treatment with diazo(trimethylsilyl)methyllithium to install the diazo functionality.
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Deprotection and Alkylation : Piperidine-mediated Fmoc removal followed by alkylation with 2-aminoethyl chloride.
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Carbamate Formation : Reaction with tert-butyl chloroformate and isopropyl isocyanate under Steglich conditions (DCC/DMAP).
Critical Parameters:
Alternative Pathways from Patent Literature
A patented route (US8785642B2) simplifies the synthesis by condensing steps 2–4 into a single reactor:
Advantages:
Reaction Mechanism and Stereochemical Considerations
Carbamate Bond Formation
The tert-butyl carbamate group is installed via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of tert-butyl chloroformate. Isopropyl isocyanate concurrently reacts with the secondary amine, forming a urea linkage.
Stereoselectivity Challenges:
-
Piperidine Conformation : The 2-ylmethyl substituent induces axial chirality, requiring chiral HPLC (e.g., Chiralpak IC) for enantiomer resolution.
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Racemization Mitigation : Low-temperature (−20°C) conditions during Fmoc deprotection minimize epimerization.
Analytical Validation and Characterization
Spectroscopic Data
Representative data for intermediates (extrapolated from analogous syntheses):
| Intermediate | NMR (CDCl) | ESI-MS () |
|---|---|---|
| Piperidine-2-methanol | δ 1.45–1.70 (m, 6H), 3.20–3.35 (m, 2H), 3.60 (s, 2H) | 130.1 [M+H] |
| Alkylated Derivative | δ 2.80–3.10 (m, 4H), 3.45 (t, Hz, 2H), 4.15 (s, 2H) | 257.3 [M+H] |
| Final Product | δ 1.40 (s, 9H), 1.45 (d, Hz, 6H), 3.00–3.30 (m, 8H), 4.95 (sep, Hz, 1H) | 299.4 [M+H] |
Purity Assessment
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HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).
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TLC : (silica gel, ethyl acetate/hexane 1:1).
Industrial-Scale Optimization
Continuous Flow Synthesis
Waste Management
Challenges and Troubleshooting
Common Issues
Q & A
Q. Table 1: Representative Synthetic Routes
Basic: How is the compound characterized post-synthesis?
Answer:
Critical analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm piperidine ring conformation, Boc group integrity, and aminoethyl substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO derivatives with m/z ≈ 313.39) .
- Infrared (IR) Spectroscopy : Peaks at ~1680–1720 cm for carbamate C=O stretching .
Advanced: What experimental design strategies optimize yield and purity in multi-step syntheses?
Answer:
- Design of Experiments (DoE) : Statistical optimization of reaction parameters (e.g., temperature, stoichiometry) using flow-chemistry setups to enhance reproducibility .
- Continuous-Flow Processes : Mitigate side reactions (e.g., hydrolysis of Boc groups) by controlling residence time and reagent mixing .
- Protection-Deprotection Sequencing : Prioritize Boc group introduction early to prevent amine oxidation, followed by final deprotection under mild acidic conditions (e.g., TFA) .
Advanced: How does stereochemistry at the piperidine ring impact reactivity in downstream applications?
Answer:
- Steric Effects : The tert-butyl carbamate group creates steric hindrance, influencing nucleophilic attack at the piperidine nitrogen. For example, (1S,2S) configurations in β-amino carbonyl derivatives show enhanced stability in cross-coupling reactions .
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers for studies on receptor binding or catalytic activity .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure (classified as irritant in some analogs) .
- Ventilation : Use fume hoods during synthesis due to potential release of volatile byproducts (e.g., tert-butyl alcohol) .
- Storage : Store at 2–8°C under inert atmosphere (N or Ar) to prevent carbamate hydrolysis .
Q. Table 2: Safety Data Highlights
| Parameter | Value/Classification | Reference |
|---|---|---|
| GHS Hazard | No known hazards (varies by derivative) | |
| Storage Temp | 2–8°C |
Advanced: What role does the tert-butyl carbamate group play in stabilizing the compound during biological assays?
Answer:
- Protection of Amines : The Boc group prevents undesired protonation or oxidation of the aminoethyl moiety in physiological pH ranges, enhancing stability in cellular uptake studies .
- Controlled Release : Acid-labile Boc groups allow targeted deprotection in acidic environments (e.g., lysosomes), useful in prodrug design .
Advanced: How can computational modeling predict the compound’s behavior in biological systems?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein targets (e.g., GPCRs) using PubChem-derived 3D structures .
- QSAR Studies : Correlate substituent effects (e.g., piperidine methylation) with bioavailability using descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
